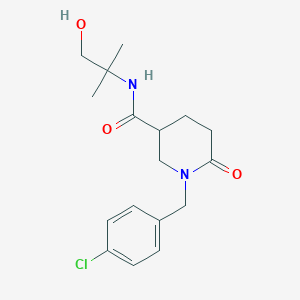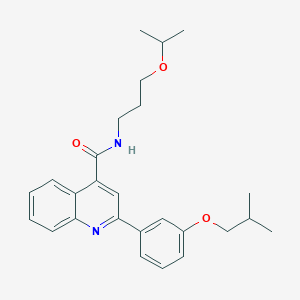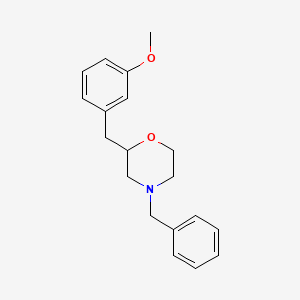![molecular formula C15H21NO4S2 B6030729 N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6030729.png)
N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents for the treatment of type 2 diabetes.
作用機序
The mechanism of action of N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is not fully understood. However, it is believed to act by stimulating insulin secretion and improving glucose uptake in adipocytes. The compound has been shown to activate the ATP-sensitive potassium channels in pancreatic beta cells, leading to the release of insulin. In addition, this compound has been reported to inhibit the activity of phosphodiesterase type 5 (PDE5), which is involved in the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, resulting in vasodilation and improved blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been reported to stimulate insulin secretion and improve glucose uptake in adipocytes, leading to a decrease in blood glucose levels. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been reported to exhibit anticancer activity against various cancer cell lines.
実験室実験の利点と制限
N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has several advantages for lab experiments. The compound is readily available and can be synthesized using a relatively simple procedure. In addition, the compound has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations associated with the use of this compound in lab experiments. The compound may exhibit cytotoxicity at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the research on N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to elucidate the compound's mechanism of action and to determine its efficacy and safety in clinical trials. Another potential direction is to investigate the compound's anticancer activity further. Future studies may focus on identifying the molecular targets of the compound and optimizing its structure for improved efficacy. Additionally, the compound's anti-inflammatory activity may be further explored, and its potential as a treatment for inflammatory disorders may be investigated.
合成法
The synthesis of N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is a multistep process that involves the reaction of various reagents. The synthesis method of this compound has been described in detail in the literature. In brief, the synthesis involves the reaction of 4-ethylbenzenesulfonyl chloride with cyclopropylamine to obtain N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]aniline. This compound is then reacted with thiophene-2-carboxylic acid to obtain N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine, which is further oxidized to obtain the desired product this compound.
科学的研究の応用
N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antidiabetic, anti-inflammatory, and anticancer activities. The compound has been shown to stimulate insulin secretion and improve glucose uptake in adipocytes, making it a potential candidate for the treatment of type 2 diabetes. In addition, the compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown promising anticancer activity against various cancer cell lines.
特性
IUPAC Name |
N-cyclopropyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-2-11-3-7-13(8-4-11)22(19,20)15-10-21(17,18)9-14(15)16-12-5-6-12/h3-4,7-8,12,14-16H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJBFGKFBXGXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6030655.png)
![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)

![1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B6030672.png)
![N-[4-(1-adamantyl)benzoyl]leucine](/img/structure/B6030675.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6030676.png)
![2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6030684.png)
![1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6030704.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-piperidinol](/img/structure/B6030724.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6030728.png)


